![molecular formula C15H16N2O B13233970 7-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13233970.png)
7-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolo[1,2-a]pyrimidine family
Méthodes De Préparation
The synthesis of 7-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylphenylamine with 2-chloro-3-formylquinoline in the presence of a base can lead to the formation of the desired pyrrolo[1,2-a]pyrimidine derivative . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms or the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: Research indicates its potential use in developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved often include key signaling cascades that regulate cellular processes such as proliferation, apoptosis, and differentiation .
Comparaison Avec Des Composés Similaires
Compared to other pyrrolo[1,2-a]pyrimidine derivatives, 7-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
- 4H-Pyrido[1,2-a]pyrimidin-4-one
- 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- Pyrazolo[3,4-d]pyrimidine derivatives .
These compounds share a similar core structure but differ in their substituents, leading to variations in their reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H16N2O |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
7-methyl-2-(2-methylphenyl)-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H16N2O/c1-10-7-14-16-13(8-15(18)17(14)9-10)12-6-4-3-5-11(12)2/h3-6,8,10H,7,9H2,1-2H3 |
Clé InChI |
BSLRXLNHAVQNHV-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=NC(=CC(=O)N2C1)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


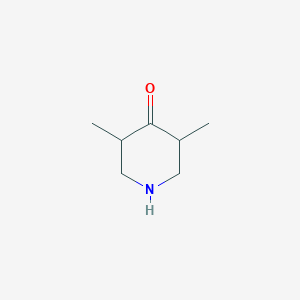
![4-[(3-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13233903.png)

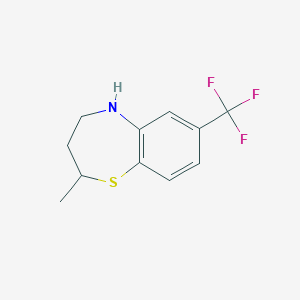
![Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetate](/img/structure/B13233916.png)
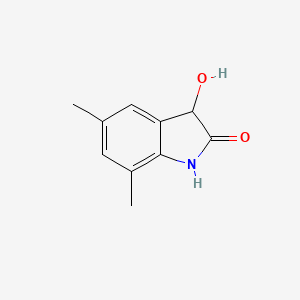
![tert-Butyl N-{4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate](/img/structure/B13233931.png)
![2-Bromo-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B13233945.png)
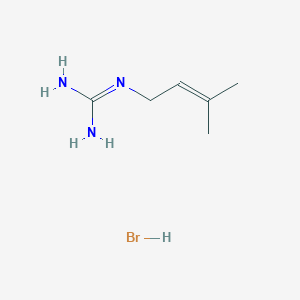
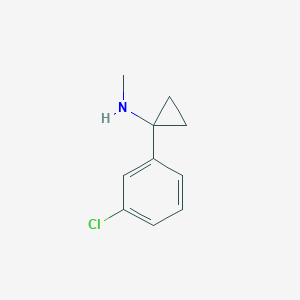
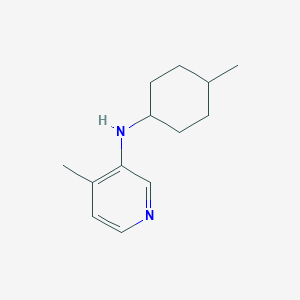
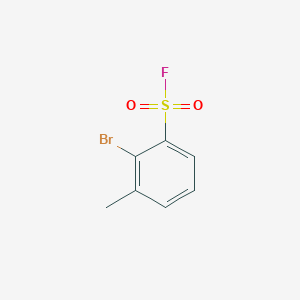
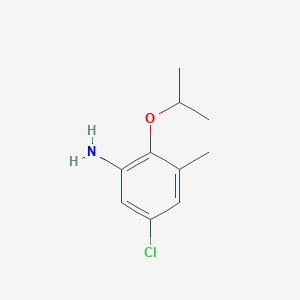
![Methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13234004.png)
